molecular formula C11H16N2O B2642446 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2197600-80-7

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2642446
CAS No.: 2197600-80-7
M. Wt: 192.262
InChI Key: VIBJWDXCXGQTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a methyl group and an ether linkage to a methylpyrrolidine moiety.

Scientific Research Applications

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale continuous flow synthesis. This method is preferred due to its efficiency and scalability. The use of continuous flow reactors allows for precise control over reaction conditions, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern and the presence of an ether linkage between the pyridine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-11(12-9)14-10-6-7-13(2)8-10/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJWDXCXGQTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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